1-Acetyl-5-fluoroindole-3-carbaldehyde
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Overview
Description
1-Acetyl-5-fluoroindole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 1-Acetyl-5-fluoroindole-3-carboxylic acid
Reduction: 1-Acetyl-5-fluoroindole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-5-fluoroindole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-5-fluoroindole-3-carbaldehyde involves its interaction with various molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, while the acetyl and aldehyde groups facilitate covalent interactions with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Acetylindole-3-carbaldehyde: Lacks the fluoro group, resulting in different reactivity and biological activity.
5-Fluoroindole-3-carbaldehyde: Lacks the acetyl group, affecting its chemical properties and applications.
1-Acetyl-5-chloroindole-3-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical behavior.
Uniqueness: The fluoro group increases its binding affinity to biological targets, while the acetyl group facilitates various chemical transformations .
Properties
CAS No. |
68742-30-3 |
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Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-acetyl-5-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H8FNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
InChI Key |
LOUBOMJUXPXFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)C=O |
Origin of Product |
United States |
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